molecular formula C6H10O7 B12072491 2-keto-L-gluconate CAS No. 91548-32-2

2-keto-L-gluconate

Cat. No.: B12072491
CAS No.: 91548-32-2
M. Wt: 194.14 g/mol
InChI Key: VBUYCZFBVCCYFD-UHFFFAOYSA-N
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Description

2-Keto-L-gluconate: is an organic compound that belongs to the class of sugar acids and derivatives. It is a key intermediate in various biochemical pathways and industrial processes. This compound is known for its role in the production of vitamin C (ascorbic acid) and other valuable chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Keto-L-gluconate can be synthesized through several methods. One common approach involves the oxidation of L-sorbose using specific bacterial strains such as Gluconobacter oxydans. This process converts L-sorbose into 2-keto-L-gulonic acid, which can then be further processed to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is often produced via a two-stage fermentation process. Initially, D-glucose is converted to calcium 2,5-diketo-D-gluconate by a mutant strain of Erwinia sp. This intermediate is then reduced to calcium 2-keto-L-gulonate using a mutant strain of Corynebacterium sp. The final product, this compound, is obtained through further chemical transformations .

Chemical Reactions Analysis

Types of Reactions: 2-Keto-L-gluconate undergoes various chemical reactions, including oxidation, reduction, and esterification.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various keto acids and esters, which are valuable intermediates in the synthesis of other chemicals and pharmaceuticals.

Scientific Research Applications

2-Keto-L-gluconate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2-keto-L-gluconate involves its participation in various biochemical pathways. In microbial systems, it is converted to other metabolites through enzymatic reactions. For example, in the production of vitamin C, this compound is an intermediate that undergoes further transformations to yield the final product . The molecular targets and pathways involved include specific enzymes such as 2-keto-L-gulonate reductase and L-idonate 5-dehydrogenase .

Comparison with Similar Compounds

Uniqueness: 2-Keto-L-gluconate is unique due to its specific role in the synthesis of vitamin C and its involvement in various biochemical pathways. Its ability to undergo diverse chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

3,4,5,6-tetrahydroxy-2-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUYCZFBVCCYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)C(=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859528
Record name Hex-2-ulosonic acid
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URL https://comptox.epa.gov/dashboard/DTXSID30859528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Keto-L-gluconate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011732
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CAS No.

73803-83-5, 669-90-9, 91548-32-2, 342385-52-8
Record name 2-Hexulosonic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ketogluconic acid
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Record name NSC87544
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Record name L-Xylo-hex-2-ulosonic acid hydrate
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Record name 2-Keto-L-gluconate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011732
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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